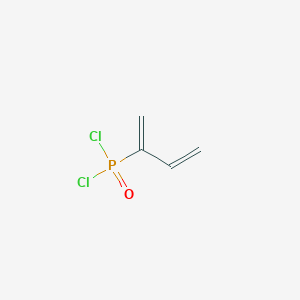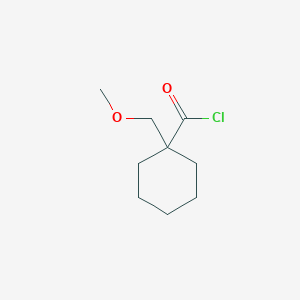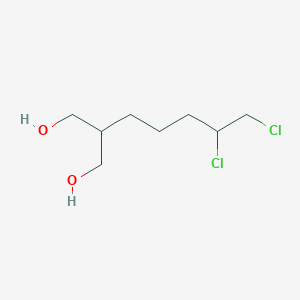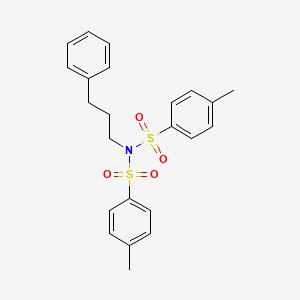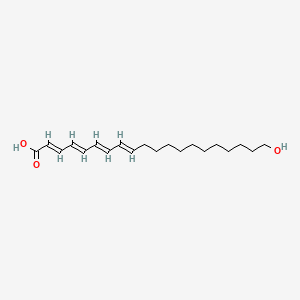
20-Hydroxy-eicosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an eicosanoid that plays a significant role in the regulation of vascular tone, blood flow to specific organs, sodium and fluid transport in the kidney, and vascular pathway remodeling . This compound is crucial in regulating blood pressure and has been linked to various cardiovascular diseases, including hypertension and stroke .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 20-Hydroxy-eicosatetraenoic acid is synthesized from arachidonic acid through the action of cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies . The reaction involves omega oxidation, where the terminal carbon of arachidonic acid is hydroxylated to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of immobilized cells in calcium alginate, which facilitates the transformation of arachidonic acid . This method ensures a high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 20-Hydroxy-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used to oxidize arachidonic acid to this compound.
Reduction: Specific reducing agents can be used to convert this compound into its reduced forms.
Substitution: Various nucleophiles can substitute the hydroxyl group in this compound under appropriate conditions.
Major Products: The primary product of these reactions is this compound itself, along with other hydroxylated derivatives such as 19-Hydroxy-eicosatetraenoic acid .
Aplicaciones Científicas De Investigación
20-Hydroxy-eicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolic pathways of eicosanoids and their role in various biochemical processes.
Biology: The compound is crucial in understanding the regulation of vascular tone and blood flow.
Medicine: Research has shown that this compound plays a role in hypertension, stroke, and certain cancers
Mecanismo De Acción
20-Hydroxy-eicosatetraenoic acid exerts its effects through various molecular targets and pathways:
Vascular System: It regulates vascular tone by acting on vascular smooth muscle cells and endothelial cells.
Kidney Function: It influences sodium and fluid transport in the kidney, thereby affecting blood pressure regulation.
Molecular Pathways: The compound interacts with G-protein coupled receptor 75 (GPR75), leading to the activation of signaling pathways such as MAPK and tyrosine kinase
Comparación Con Compuestos Similares
20-Hydroxy-eicosatetraenoic acid is unique compared to other similar compounds due to its specific biological activities and molecular targets:
Propiedades
Número CAS |
69845-60-9 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-20-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h4,6,8,10,12,14,16,18,21H,1-3,5,7,9,11,13,15,17,19H2,(H,22,23)/b6-4+,10-8+,14-12+,18-16+ |
Clave InChI |
OFOHMBHZMFNVJA-DHIOLEBQSA-N |
SMILES isomérico |
C(CCCCC/C=C/C=C/C=C/C=C/C(=O)O)CCCCCO |
SMILES canónico |
C(CCCCCC=CC=CC=CC=CC(=O)O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


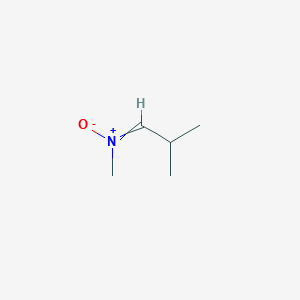
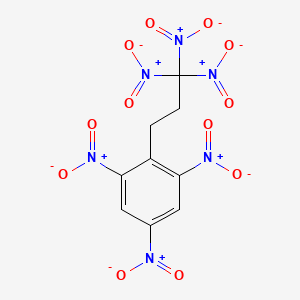
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
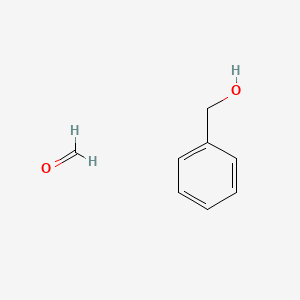
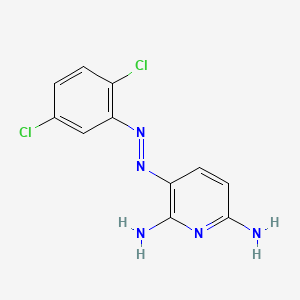

![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
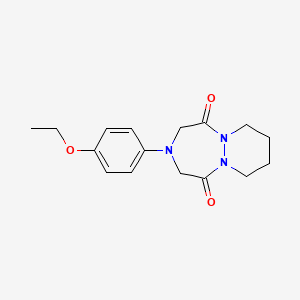
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
